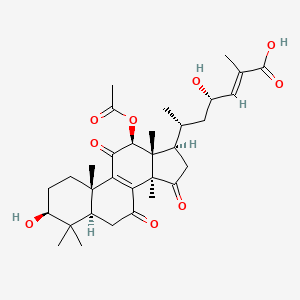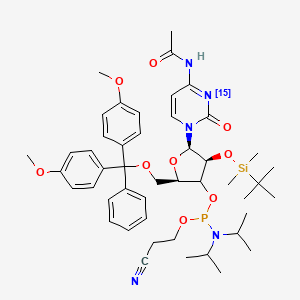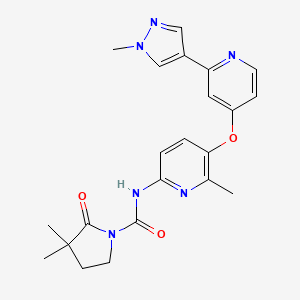
Anticancer agent 111
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound has shown significant anticancer activity and is useful in cancer research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 111 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing similar compounds often involve:
Formation of the core structure: This typically involves cyclization reactions.
Functional group modifications: Introduction of specific functional groups to enhance activity.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow processes, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 111 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the compound’s structure, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: This involves replacing one functional group with another, which can be used to create derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific modifications being made. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
Anticancer agent 111 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study cytochrome P450 inhibition and its effects on drug metabolism.
Biology: Investigated for its ability to inhibit cancer cell proliferation and induce apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmacological studies.
Mécanisme D'action
Anticancer agent 111 exerts its effects by inhibiting the activity of cytochrome P450 enzymes, particularly CYP3A4 . This inhibition disrupts the metabolism of various substrates, leading to the accumulation of toxic metabolites in cancer cells. The compound also interferes with key signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vismodegib: A small molecule that selectively inhibits the Hedgehog signaling pathway.
Sonidegib: Another Hedgehog pathway inhibitor with similar applications.
Glasdegib: Targets the same pathway and is used in cancer treatment.
Uniqueness
Anticancer agent 111 is unique in its potent inhibition of cytochrome P450, particularly CYP3A4, which sets it apart from other anticancer agents that target different pathways. This specificity makes it a valuable tool in cancer research and drug development.
Propriétés
Formule moléculaire |
C42H60O4 |
|---|---|
Poids moléculaire |
628.9 g/mol |
Nom IUPAC |
(10R,13S,17R)-17-hydroxy-17-[(E)-4-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]but-2-enyl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C42H60O4/c1-37-19-11-29(43)25-27(37)7-9-31-33(37)13-21-39(3)35(31)15-23-41(39,45)17-5-6-18-42(46)24-16-36-32-10-8-28-26-30(44)12-20-38(28,2)34(32)14-22-40(36,42)4/h5-6,25-26,31-36,45-46H,7-24H2,1-4H3/b6-5+/t31?,32?,33?,34?,35?,36?,37-,38-,39-,40-,41-,42-/m0/s1 |
Clé InChI |
ZJJCNRCQQQXOBE-QBXJIERBSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CC[C@]4(C/C=C/C[C@@]5(CCC6[C@@]5(CCC7C6CCC8=CC(=O)CC[C@]78C)C)O)O)C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(CC=CCC5(CCC6C5(CCC7C6CCC8=CC(=O)CCC78C)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



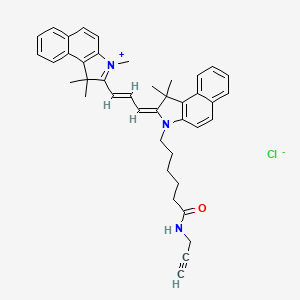
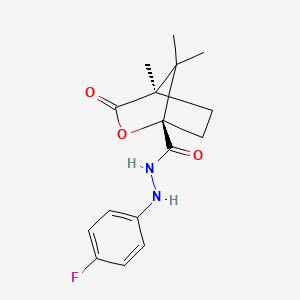
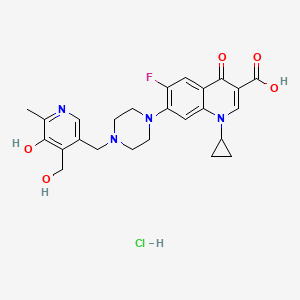
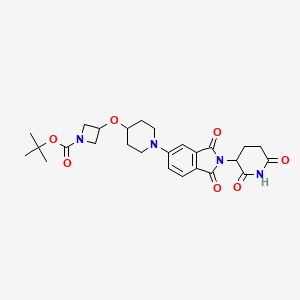
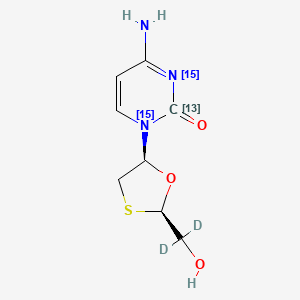
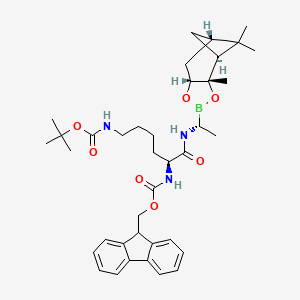
![6-{[(3,5-difluoropyridin-4-yl)methyl]amino}-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide](/img/structure/B12375188.png)
